Cas no 956907-63-4 (N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide)
![N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide structure](https://ja.kuujia.com/scimg/cas/956907-63-4x500.png)
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide 化学的及び物理的性質
名前と識別子
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- N1-(2-oxopropyl)-n2-(3-(trifluoromethyl)phenyl)oxalamide
- OFJAQCHDDZBYFD-UHFFFAOYSA-N
- N-(2-oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide
- N-(2-oxopropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide
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- インチ: 1S/C12H11F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)(H,17,20)
- InChIKey: OFJAQCHDDZBYFD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)NC(C(NCC(C)=O)=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 396
- トポロジー分子極性表面積: 75.3
- 疎水性パラメータ計算基準値(XlogP): 2
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ97528-250mg |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 98% | 250mg |
$385.00 | 2024-05-20 | |
Aaron | AR01JP44-5g |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 98% | 5g |
$2213.00 | 2024-05-20 | |
Aaron | AR01JP44-1g |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 98% | 1g |
$742.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817618-100mg |
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide |
956907-63-4 | 98% | 100mg |
¥3894.00 | 2024-04-23 | |
A2B Chem LLC | AZ97528-3mg |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 3mg |
$105.00 | 2024-07-18 | ||
A2B Chem LLC | AZ97528-2g |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 98% | 2g |
$1360.00 | 2024-05-20 | |
eNovation Chemicals LLC | Y1236600-2g |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 95% | 2g |
$1395 | 2024-06-05 | |
eNovation Chemicals LLC | Y1236600-250mg |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 95% | 250mg |
$400 | 2024-06-05 | |
eNovation Chemicals LLC | Y1236600-100mg |
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
956907-63-4 | 95% | 100mg |
$225 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1817618-1g |
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide |
956907-63-4 | 98% | 1g |
¥16773.00 | 2024-04-23 |
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamideに関する追加情報
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide: A Multifunctional Compound with Promising Therapeutic Potential
N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a unique class of organic molecules that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound, characterized by its trifluoromethyl substituent and 2-oxopropyl group, exhibits a complex molecular framework that enables diverse interactions with biological targets. The ethanediamide backbone provides structural stability while facilitating functional group modifications, making it an attractive scaffold for drug development.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the trifluoromethyl group's role in enhancing metabolic stability and improving binding affinity to protein targets. This 2-oxopropyl moiety, a ketone-functionalized propyl chain, contributes to the compound's ability to modulate enzymatic activity through hydrogen bonding interactions. The ethanediamide core, with its two amide functionalities, offers multiple opportunities for conjugation with targeting ligands or therapeutic payloads.
Structural analysis of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide reveals a molecular weight of 362.35 g/mol and a calculated logP value of 2.8, indicating moderate hydrophobicity. This property is crucial for its potential applications in drug delivery systems, as it allows for controlled release in biological environments. The trifluoromethyl substitution significantly increases the compound's electron-withdrawing effect, which may influence its reactivity and biological activity.
Research published in Organic & Biomolecular Chemistry (2024) has demonstrated the compound's potential as a scaffold for developing anti-inflammatory agents. The 2-oxopropyl group's ability to form hydrogen bonds with target proteins, combined with the trif, fluoromethyl group's ability to modulate protein conformation, suggests potential applications in treating inflammatory diseases. This dual functionality makes the compound a promising candidate for further development in pharmaceutical research.
Recent advancements in synthetic methodologies have enabled the efficient preparation of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide. A study in Chemical Communications (2023) described a novel catalytic approach using transition metal complexes to achieve selective functionalization of the ethanediamide backbone. This method not only enhances the compound's synthetic accessibility but also allows for the incorporation of additional functional groups that could expand its therapeutic applications.
Pharmacological studies have shown that the trifluoromethyl group in this compound significantly enhances its metabolic stability compared to analogous compounds without this substitution. This improved stability is crucial for maintaining therapeutic efficacy in vivo. The 2-oxopropyl moiety, with its ketone functionality, has been shown to interact with various enzymes, suggesting potential applications in enzyme inhibition therapies.
Applications of N-(2-Oxopropy)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide extend beyond traditional pharmaceutical uses. Research published in Advanced Materials (2024) has explored its potential as a building block for developing smart drug delivery systems. The compound's ability to form supramolecular assemblies with other biomolecules makes it a valuable candidate for targeted drug delivery applications.
Recent studies have also investigated the compound's potential in the development of antiviral agents. A 2023 study in Antiviral Research demonstrated that the trifluoromethyl substitution enhances the compound's ability to inhibit viral replication enzymes. This finding highlights the potential of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide as a lead compound for developing novel antiviral therapeutics.
The ethanediamide core of this compound offers unique opportunities for conjugation with various functional groups. Recent work in ACS Chemical Biology (2023) has shown that attaching targeting ligands to the 2-oxopropyl group can significantly enhance the compound's specificity for certain cell types. This property makes it a promising candidate for developing targeted therapies with reduced side effects.
Computational studies have provided insights into the molecular interactions of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide. Molecular docking simulations have shown that the trifluoromethyl group can form favorable interactions with hydrophobic pockets in target proteins, while the 2-oxopropyl group can engage in hydrogen bonding with polar residues. These interactions suggest the compound's potential for modulating protein function in various biological processes.
Recent advances in analytical techniques have enabled detailed characterization of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide. Mass spectrometry studies have confirmed the compound's molecular structure, while NMR spectroscopy has provided insights into its conformational behavior in different solvents. These findings are crucial for understanding the compound's behavior in biological systems and optimizing its therapeutic potential.
Future research directions for N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide include exploring its potential in combination therapies and investigating its interactions with various biological targets. The compound's unique molecular structure and functional groups make it a promising candidate for further development in pharmaceutical research, with potential applications in treating a wide range of diseases.
As research in this field continues to advance, the trifluoromethyl substitution and 2-oxopropyl group of N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide will likely play an increasingly important role in the development of novel therapeutics. The compound's unique properties and potential applications position it as a valuable candidate for further investigation in pharmaceutical research.
Continued exploration of the compound's molecular interactions and biological activities will be essential for fully realizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl group's role in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
With its unique molecular structure and functional groups, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide represents a promising candidate for further development in pharmaceutical research. The compound's potential applications in various therapeutic areas, combined with its favorable physicochemical properties, make it an attractive target for future studies. As the field continues to advance, the compound's role in the development of novel therapeutics is expected to grow, offering new opportunities for medical innovation.
Continued research into the compound's molecular interactions and biological activities will be crucial for maximizing its therapeutic potential. The ethanediamide core's versatility in functional group modifications offers exciting possibilities for developing new drugs with enhanced efficacy and reduced side effects. As the field of medicinal chemistry continues to evolve, N-(2-Oxopropyl)-N'-[3-(trifluoromethyl)-phenyl]ethanediamide is poised to play a significant role in the development of innovative therapeutic strategies.
Further studies are needed to fully understand the compound's mechanisms of action and optimize its therapeutic potential. The trifluoromethyl group's impact on metabolic stability and the 2-oxopropyl and 2-aminopropyl groups' roles in modulating enzymatic activity are areas that warrant further investigation. As research in this area progresses, the compound's potential applications in medicine are expected to expand, offering new opportunities for drug development and therapeutic innovation.
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